2,11-Dimethyl-2,11-dodecanediol

Description

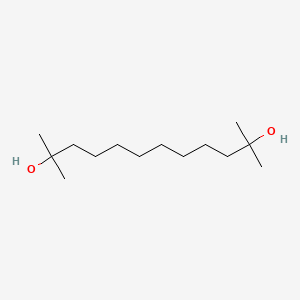

Structure

2D Structure

3D Structure

Properties

CAS No. |

22092-59-7 |

|---|---|

Molecular Formula |

C14H30O2 |

Molecular Weight |

230.39 g/mol |

IUPAC Name |

2,11-dimethyldodecane-2,11-diol |

InChI |

InChI=1S/C14H30O2/c1-13(2,15)11-9-7-5-6-8-10-12-14(3,4)16/h15-16H,5-12H2,1-4H3 |

InChI Key |

KKADLXHVRDQAFN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCCCCCCC(C)(C)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Process Development for 2,11 Dimethyl 2,11 Dodecanediol

Conventional Synthetic Pathways

Conventional synthesis of 2,11-Dimethyl-2,11-dodecanediol relies on robust, multi-step organic chemistry reactions that are well-understood and scalable. These methods primarily involve the formation of carbon-carbon bonds using highly reactive organometallic reagents or the transformation of unsaturated hydrocarbons.

Multi-Step Organic Synthesis Approaches (e.g., Grignard Reagent Mediated Routes)

The most direct and chemically logical conventional route to this compound is through the use of a Grignard reagent. Grignard reagents are organomagnesium compounds that are powerful nucleophiles capable of adding to carbonyl groups to form new carbon-carbon bonds. nih.gov The synthesis of a tertiary alcohol requires the reaction of a Grignard reagent with a ketone or an ester. youtube.com

In the case of esters, two equivalents of the Grignard reagent react to produce a tertiary alcohol where two of the alkyl groups are identical and originate from the Grignard reagent. masterorganicchemistry.comchemistrysteps.comuoanbar.edu.iq To synthesize this compound, which contains two tertiary alcohol functional groups, a suitable starting material is a long-chain diester, such as dimethyl dodecanedioate. This diester would be reacted with an excess of a methyl Grignard reagent, like methylmagnesium bromide (CH₃MgBr). The reaction proceeds via a double addition-elimination-addition sequence at each ester site to form the target ditertiary alcohol. chemistrysteps.comuoanbar.edu.iq

The mechanism involves an initial nucleophilic attack on the ester carbonyl, followed by the elimination of the methoxy (B1213986) group to form a ketone intermediate. chemistrysteps.com This ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent to form the tertiary alkoxide, which is then protonated during an aqueous workup to yield the final tertiary alcohol. chemistrysteps.comuoanbar.edu.iq

Table 1: Plausible Grignard Synthesis Route

| Step | Reactants | Reagent | Intermediate/Product |

|---|---|---|---|

| 1 | Dimethyl dodecanedioate | Methylmagnesium bromide (excess in ether) | Dodecane-2,11-dione (transient) |

| 2 | Dodecane-2,11-dione | Methylmagnesium bromide (excess in ether) | Magnesium alkoxide salt |

Industrial Scale Production Methods (e.g., Hydroformylation-Hydrogenation Sequences)

Hydroformylation, also known as the oxo process, is a major industrial method for producing aldehydes from alkenes by adding a formyl group (–CHO) and a hydrogen atom across a double bond. acs.org These aldehydes are typically then hydrogenated to produce alcohols. acs.org This tandem hydroformylation-hydrogenation sequence is a cornerstone for the large-scale production of long-chain primary alcohols from terminal olefins. nih.govbenthamopenarchives.com

For instance, a linear α,ω-diol like 1,12-dodecanediol (B52552) could be synthesized starting from 1,11-dodecadiene. nih.govcymitquimica.comscbt.com The hydroformylation of this diene would yield the corresponding dialdehyde, which upon hydrogenation, would produce 1,12-dodecanediol.

However, this industrial sequence is not suitable for the synthesis of this compound. Hydroformylation of an alkene results in a primary or secondary aldehyde, which in turn yields a primary or secondary alcohol after hydrogenation. The target molecule is a tertiary diol, a structure not directly accessible via this pathway. The synthesis of tertiary alcohols requires different precursors, such as ketones or esters, as described in the Grignard route.

Challenges in Reaction Efficiency and Purity Optimization

The synthesis of long-chain diols like this compound presents several challenges that impact reaction efficiency and the purity of the final product.

In Grignard-mediated syntheses, key challenges include:

Reaction Conditions : Grignard reagents are extremely sensitive to protic solvents (like water or alcohols) and require strictly anhydrous (dry) conditions to prevent quenching of the reagent. quora.com The reaction is also highly exothermic, and temperature control can be difficult, especially on an industrial scale. mit.edu

Stoichiometry and Side Reactions : While the reaction of esters with Grignard reagents is expected to proceed with two equivalents, using insufficient reagent can lead to a mixture of unreacted ester, intermediate ketone, and the final tertiary alcohol, complicating purification. chemistrysteps.com

Purification : Long-chain diols often have high boiling points and may be difficult to crystallize, making purification by distillation or recrystallization challenging. Achieving high purity is essential, as even small amounts of impurities can affect the properties of polymers or other materials made from the diol. nih.govnih.govresearchgate.net

Sustainable and Bio-based Synthetic Strategies

In response to the growing demand for greener chemical processes, bio-based strategies using enzymes are being explored for the synthesis of diols. nih.govpnas.org These methods offer mild reaction conditions and high selectivity, presenting a sustainable alternative to conventional chemical routes. nih.gov

Enzymatic Catalysis for Diol Synthesis

Enzymatic catalysis provides a powerful tool for the synthesis of chiral alcohols and diols. nih.gov Enzymes such as oxidoreductases and hydrolases are used to perform highly specific transformations. nih.gov For instance, biocatalytic cascade reactions using ketoreductases have been designed for the stereoselective synthesis of chiral 1,3-diols. nih.gov

Lipases are a class of hydrolase enzymes widely used in organic synthesis for their ability to catalyze the esterification and transesterification of alcohols with high selectivity. nih.gov However, the application of lipases to tertiary alcohols, such as those in this compound, is a significant challenge. rsc.org

The steric bulk of tertiary alcohols makes it difficult for them to fit into the active site of most commonly used lipases, resulting in very low or no reactivity. rsc.orgresearchgate.net Research has shown that while many lipases are inactive towards tertiary alcohols, some specific enzymes exhibit limited activity. d-nb.infonih.gov

Candida antarctica Lipase (B570770) A (CAL-A) : Unlike the more frequently used Lipase B from the same organism (CAL-B or Novozym 435), CAL-A has been found to catalyze the esterification of some tertiary alcohols. google.comresearchgate.net This suggests that CAL-A possesses a more accommodating active site for sterically hindered substrates.

Structural Motifs : Studies have identified that the structure of the enzyme's active site plays a crucial role. Lipases and esterases containing a flexible "GGGx" loop near the active site are more capable of hydrolyzing esters of tertiary alcohols compared to those with a more rigid "Gx" motif. d-nb.inforesearchgate.net The GGGx motif provides more space for the bulky tertiary alcohol group. d-nb.info

The primary application of lipases with racemic tertiary alcohols is not for de novo synthesis but for kinetic resolution. nih.govnih.govscielo.br In this process, the enzyme selectively acylates one enantiomer of the alcohol at a much faster rate than the other, allowing for the separation of the two enantiomers. nih.govnih.gov While this is a powerful technique for producing optically active compounds, its application to the direct synthesis of a non-chiral molecule like this compound from a precursor is not relevant. The development of lipases that can efficiently perform esterification or transesterification on tertiary diols remains an active area of research, largely focused on protein engineering to improve activity and substrate scope. researchgate.netscielo.br

Table 2: Lipase Suitability for Tertiary Alcohols

| Lipase Type | Key Feature | Activity Towards Tertiary Alcohols | Primary Application |

|---|---|---|---|

| Common Lipases (e.g., CAL-B) | "Gx" active site motif | Generally inactive or very low activity d-nb.info | Esterification of primary/secondary alcohols |

| Candida antarctica Lipase A (CAL-A) | Unique active site structure | Shows some activity google.comresearchgate.net | Kinetic resolution of specific tertiary alcohols scielo.br |

Whole-Cell Biotransformation Routes

While direct whole-cell biotransformation routes to produce this compound have not been extensively reported in the literature, the biosynthesis of the structural isomer, 1,12-dodecanediol, offers significant insights into the potential for such processes. The industrial production of α,ω-alkanediols has traditionally relied on the hydroxylation of alkanes at high temperatures and pressures, often using heavy metal catalysts. uni.lu Bioproduction, however, is emerging as a more economical and environmentally friendly alternative. nih.gov

For instance, research has demonstrated the production of 1,12-dodecanediol using recombinant Escherichia coli. uni.lunih.gov In one study, a recombinant E. coli strain was engineered to express an alkane-inducible monooxygenase operon, which efficiently catalyzes the conversion of an alkane to a 1-alkanol with no detectable overoxidation products. nih.gov By co-expressing an alkane membrane facilitator, high yields of 1,12-dodecanediol were achieved. uni.lunih.gov Specifically, by adding a dodecane-1-dodecanol substrate mixture, 3.76 g/liter of 1,12-dodecanediol was generated in 68 hours. uni.lunih.gov

These findings suggest that a similar whole-cell biotransformation approach could theoretically be developed for this compound. This would likely involve the use of a branched-chain alkane as a starting material and an engineered microorganism expressing a cytochrome P450 monooxygenase with regioselectivity for the terminal methyl groups. The key challenges would be to identify or engineer an enzyme capable of hydroxylating the tertiary carbons at the 2 and 11 positions of a dimethyl-dodecane backbone and to optimize the fermentation conditions for high yield and purity.

Renewable Feedstock Utilization

The transition towards a bio-based economy necessitates the use of renewable feedstocks in chemical synthesis. While specific studies on the production of this compound from renewable resources are scarce, general principles of green chemistry point towards the potential of biomass-derived starting materials.

Renewable feedstocks, such as fatty acids, sugars, and lignin, can be converted into a variety of chemical building blocks through fermentation or chemical catalysis. For the synthesis of a long-chain diol like this compound, a plausible route could involve the dimerization of shorter-chain precursors derived from renewable sources. For example, isobutanol, which can be produced from the fermentation of sugars, could serve as a platform molecule. Dimerization and subsequent functional group manipulations could potentially lead to the desired C12 backbone with the characteristic dimethyl substitutions.

The development of such a pathway would align with the principles of green chemistry by reducing the reliance on petrochemical feedstocks and promoting the use of sustainable raw materials.

Green Solvent Systems in Biocatalytic Processes

The choice of solvent is a critical factor in the environmental impact of a chemical process. Green solvents are being increasingly investigated as replacements for traditional volatile organic compounds (VOCs). mdpi.com In the context of biocatalytic processes for the synthesis of diols, the use of green solvents can enhance reaction efficiency and facilitate product recovery.

Water is an ideal green solvent due to its low cost, availability, non-toxicity, and non-flammability. mdpi.com Biocatalytic reactions, including whole-cell transformations, are often carried out in aqueous media. mdpi.com However, the low solubility of hydrophobic substrates like long-chain alkanes can be a limitation.

To overcome this, alternative green solvent systems are being explored. These include bio-based solvents such as Cyrene™, which is produced from renewable resources and is biodegradable. sigmaaldrich.com Other options include γ-Valerolactone (GVL), another bio-renewable solvent that is non-toxic and has low volatility. sigmaaldrich.com Ionic liquids (ILs) and deep eutectic solvents (DESs) are also gaining attention as they can be designed to have specific properties and can be recycled. mdpi.commdpi.com For instance, the use of a deep eutectic solvent has been shown to improve the yield and cost-effectiveness of certain syntheses. researchgate.net

The table below summarizes some potential green solvents and their key features relevant to the synthesis of this compound.

| Green Solvent | Key Features | Potential Application in Diol Synthesis |

| Water | Low cost, non-toxic, non-flammable | Aqueous medium for whole-cell biotransformation |

| Cyrene™ | Bio-renewable, biodegradable, low toxicity | Alternative to NMP and DMF in chemical synthesis steps |

| γ-Valerolactone (GVL) | Bio-renewable, non-toxic, low volatility | Sustainable solvent for catalytic reactions |

| Ionic Liquids (ILs) | Tunable properties, potential for recycling | Reaction medium and/or catalyst in chemical synthesis |

| Deep Eutectic Solvents (DESs) | Biodegradable, low cost, simple preparation | Greener reaction media for improved yields |

Synthetic Derivatization and Analog Preparation

Chemical Modification of Hydroxyl Groups

The two tertiary hydroxyl groups of this compound are key functional handles for further chemical modification. Standard esterification or etherification reactions can be employed to produce a wide range of derivatives with tailored properties. For example, esterification with fatty acids could yield biodegradable polyesters, while reaction with ethylene (B1197577) oxide could produce non-ionic surfactants.

The reactivity of the tertiary hydroxyl groups may be lower than that of primary or secondary alcohols, potentially requiring more forcing reaction conditions or specific catalysts. However, this also allows for selective reactions if the diol is part of a more complex molecule with different types of hydroxyl groups.

Synthesis of Structural Analogs and Homologs

The synthesis of structural analogs and homologs of this compound can provide valuable structure-activity relationship data for various applications. One example of a homolog is 2,11-dimethyl-2,11-dipropyl-1,12-dodecanediol , which features additional propyl groups at the 2 and 11 positions. uni.lu This compound would be expected to have increased lipophilicity compared to the parent diol.

Another related compound is 2,11-dodecadione , which is a diketone with the same carbon skeleton. chemicalbook.com This diketone could serve as a precursor for the synthesis of this compound through a Grignard reaction with a methylmagnesium halide, followed by hydrolysis. The synthesis of 2,11-dodecadione can be achieved through the Wacker-Tsuji oxidation of a terminal olefin. chemicalbook.com

The table below provides a comparison of this compound with a known homolog and a related precursor.

| Compound Name | Molecular Formula | Key Structural Difference from Target |

| This compound | C14H30O2 | Target Compound |

| 2,11-Dimethyl-2,11-dipropyl-1,12-dodecanediol | C20H42O2 | Additional propyl groups at C2 and C11 |

| 2,11-Dodecadione | C12H22O2 | Ketone groups at C2 and C11 instead of hydroxyl and methyl groups |

Chemical Transformations and Reaction Mechanisms of 2,11 Dimethyl 2,11 Dodecanediol

Reactivity of Vicinal Diol Functionalities

The two hydroxyl groups of 2,11-dimethyl-2,11-dodecanediol are the primary sites for chemical reactions, enabling its participation in esterification and polymerization processes.

The esterification of this compound is subject to significant steric hindrance due to the tertiary nature of the alcohol groups. In classical Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, tertiary alcohols are the least reactive compared to primary and secondary alcohols. youtube.com The bulky substituents around the hydroxyl-bearing carbon impede the approach of the carboxylic acid, slowing down the reaction rate. youtube.com

To overcome this steric hindrance, milder and more specialized esterification methods are often employed for tertiary alcohols. The Steglich esterification, for instance, is a mild reaction that can convert sterically demanding alcohols into esters. organic-chemistry.org This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org The reaction proceeds through an O-acylisourea intermediate, which is more reactive than the corresponding carboxylic acid anhydride. organic-chemistry.org

Table 1: General Reactivity Order of Alcohols in Esterification

| Alcohol Type | Reactivity | Influencing Factor |

| Primary | High | Low steric hindrance |

| Secondary | Medium | Moderate steric hindrance |

| Tertiary | Low | High steric hindrance youtube.com |

The difunctional nature of this compound makes it a potential monomer for the synthesis of polymers such as polyesters and polyurethanes. In these condensation polymerization reactions, the diol reacts with a difunctional comonomer, typically a dicarboxylic acid (or its derivative) for polyesters, or a diisocyanate for polyurethanes.

The synthesis of polyesters from diols and dicarboxylic acids can be achieved through melt polycondensation. nih.gov This process involves heating the monomers at high temperatures to drive off the water formed during esterification. Given the steric hindrance of the tertiary hydroxyl groups in this compound, the polymerization would likely require forcing conditions or the use of more reactive dicarboxylic acid derivatives like acid chlorides to achieve high molecular weight polymers. The long, flexible dodecane (B42187) backbone of the diol would be expected to impart flexibility and a lower glass transition temperature to the resulting polyester (B1180765).

For polyurethane synthesis, the reaction involves the addition of the diol's hydroxyl groups to the isocyanate groups of a diisocyanate monomer. This reaction is typically catalyzed by organometallic compounds or tertiary amines. The structure of the resulting polyurethane would incorporate the long, non-polar dodecane chain from the diol, potentially leading to materials with hydrophobic properties and good thermal stability.

Transformations of the Alkane Backbone

Beyond the reactivity of its hydroxyl groups, the alkane backbone of this compound can undergo transformations such as deoxydehydration and controlled oxidation.

Deoxydehydration (DODH) is a chemical process that converts a vicinal diol into an alkene. rsc.orgwikipedia.org This reaction is of particular interest for the conversion of biomass-derived polyols into valuable chemicals. rsc.org In the case of this compound, which is a 1,12-diol and not a vicinal diol, a direct intramolecular DODH reaction to form a single olefin is not feasible. However, related transformations can be considered.

For vicinal diols, the DODH reaction is commonly catalyzed by rhenium complexes, such as methyltrioxorhenium (MTO). rsc.orgacs.org The general mechanism involves the reduction of the high-valent metal catalyst, condensation with the diol, and subsequent extrusion of the alkene. rsc.org A variety of reducing agents can be used, including phosphines and secondary alcohols. rsc.org While not directly applicable to this compound in an intramolecular sense, understanding this reaction provides a basis for potential intermolecular reactions or transformations of related vicinal diols.

A hypothetical transformation of this compound could involve a double dehydration reaction, which would lead to the formation of a diene. This would likely require strong acid catalysis and high temperatures, and would proceed through carbocation intermediates. The expected product would be 2,11-dimethyl-2,10-dodecadiene.

The controlled oxidation of this compound offers a pathway to various functionalized molecules. However, the tertiary nature of the alcohol groups prevents their direct oxidation to ketones or carboxylic acids under standard conditions, as there is no hydrogen atom on the carbon bearing the hydroxyl group.

For primary and secondary diols, selective oxidation methods are well-established. For example, the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and a co-oxidant can selectively convert primary alcohols to aldehydes or carboxylic acids, and secondary alcohols to ketones. researchgate.net Flavoprotein alcohol oxidases can also be used for the selective oxidation of diols to hydroxy acids or lactones. nih.gov

While these methods are not directly applicable to the tertiary hydroxyls of this compound, oxidative cleavage of the C-C bond adjacent to the hydroxyl group could be a possibility under harsh conditions, leading to the formation of smaller chain fragments.

Mechanistic Investigations

The mechanistic aspects of the reactions involving this compound are largely inferred from studies on analogous, less sterically hindered diols.

For esterification, the mechanism depends on the chosen method. In Fischer esterification, the reaction proceeds via protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent elimination of water. For sterically hindered alcohols like this compound, the rate-determining step is the nucleophilic attack of the alcohol. In the Steglich esterification, the mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol. organic-chemistry.org

The mechanism of deoxydehydration of vicinal diols catalyzed by rhenium complexes has been studied in detail. rsc.orgnih.gov It generally involves a catalytic cycle with the following key steps:

Reduction of the Re(VII) catalyst to a more reactive Re(V) species. rsc.org

Condensation of the diol with the Re(V) center to form a five-membered ring intermediate. rsc.org

Extrusion of the alkene, which regenerates the oxidized form of the catalyst. rsc.org

Computational studies using Density Functional Theory (DFT) have been employed to elucidate the finer details of these mechanisms, including the role of proton shuttling in reactions catalyzed by pyridinium (B92312) perrhenate (B82622) salts. rsc.org

Elucidation of Reaction Pathways and Intermediates

The chemical behavior of this compound, a long-chain tertiary diol, is primarily dictated by the presence of its two hydroxyl groups situated on sterically hindered carbon atoms. Due to the absence of hydrogen atoms on the carbons bearing the hydroxyl groups (carbinol carbons), this compound is resistant to direct oxidation under typical conditions. Current time information in Bangalore, IN.wikipedia.org The principal reaction pathways involve transformations of the hydroxyl groups, often under acidic conditions, leading to dehydration and potential intramolecular cyclization.

One of the fundamental reactions of alcohols is acid-catalyzed dehydration. researchgate.netchemistrysteps.com In the case of this compound, the mechanism is expected to proceed via an E1 pathway. The reaction is initiated by the protonation of one of the hydroxyl groups by a strong acid, such as sulfuric or phosphoric acid, to form a good leaving group, water. researchgate.netmdpi.com Subsequent departure of the water molecule results in the formation of a tertiary carbocation. This carbocation is a key intermediate that can then undergo further reactions.

The long dodecane chain provides the flexibility for the second hydroxyl group to act as an intramolecular nucleophile. wikipedia.orgyoutube.com An intramolecular attack by the oxygen of the second hydroxyl group on the carbocation center can lead to the formation of a cyclic ether. Given the positions of the hydroxyl groups at the 2 and 11 positions, this cyclization would result in the formation of a large-ring macrocycle. The stability of the resulting ring structure would influence the favorability of this pathway.

An alternative pathway for the carbocation intermediate is elimination of a proton from an adjacent carbon, leading to the formation of a double bond and yielding an unsaturated alcohol. However, intramolecular cyclization is often a competing and significant pathway for long-chain diols. wikipedia.org

A less common, but plausible, transformation for diols is the pinacol (B44631) rearrangement, which typically occurs with 1,2-diols under acidic conditions. wikipedia.orgmasterorganicchemistry.combyjus.com This involves the migration of an alkyl group to an adjacent carbocation center. While this compound is not a 1,2-diol, under forcing conditions that might promote hydride or alkyl shifts along the carbon chain, complex rearrangements could potentially occur, though this is not considered a primary reaction pathway.

The expected intermediates in the acid-catalyzed reactions of this compound are summarized in the table below.

| Reaction Pathway | Key Intermediates | Description |

| Acid-Catalyzed Intramolecular Cyclization | 1. Protonated Diol (Oxonium Ion) 2. Tertiary Carbocation | The reaction initiates with the protonation of a hydroxyl group, forming an oxonium ion which is a good leaving group. Loss of water generates a tertiary carbocation. The second hydroxyl group then acts as an intramolecular nucleophile to form a cyclic ether. |

| Acid-Catalyzed Dehydration (Elimination) | 1. Protonated Diol (Oxonium Ion) 2. Tertiary Carbocation | Following the formation of the tertiary carbocation, a proton can be abstracted from an adjacent carbon by a weak base (like water or the conjugate base of the acid) to form an alkene. |

Catalytic Cycle Analysis in Mediated Reactions

While this compound itself is not typically employed as a catalyst, its transformations can be part of a broader catalytic cycle, particularly in reactions mediated by acid catalysts. The role of the catalyst is to facilitate the reaction by providing a lower energy pathway, and it is regenerated at the end of the cycle.

In the context of acid-catalyzed intramolecular cyclization or dehydration of this compound, the catalytic cycle involves a proton (H⁺) from an acid catalyst.

Proposed Catalytic Cycle for Acid-Catalyzed Intramolecular Cyclization:

A simplified representation of the catalytic cycle for the acid-catalyzed intramolecular cyclization of this compound is as follows:

Protonation: The catalytic cycle begins with the protonation of one of the hydroxyl groups of this compound by a proton from the acid catalyst (e.g., H₃O⁺). This step forms a protonated alcohol (an oxonium ion) and regenerates the weak base (H₂O).

Intramolecular Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the second hydroxyl group acts as a nucleophile, attacking the electron-deficient carbocation center. This leads to the formation of a new carbon-oxygen bond and a cyclic oxonium ion.

Deprotonation (Catalyst Regeneration): A molecule of the weak base (e.g., water) deprotonates the cyclic oxonium ion, yielding the final cyclic ether product and regenerating the acid catalyst (H₃O⁺). The regenerated catalyst can then participate in the transformation of another molecule of the diol.

The table below outlines the key steps in this proposed catalytic cycle.

| Step | Process | Reactants | Products | Catalyst Role |

| 1 | Protonation | This compound, H₃O⁺ | Protonated Diol, H₂O | Donates a proton |

| 2 | Carbocation Formation | Protonated Diol | Tertiary Carbocation, H₂O | - |

| 3 | Cyclization | Tertiary Carbocation | Cyclic Oxonium Ion | - |

| 4 | Deprotonation | Cyclic Oxonium Ion, H₂O | Cyclic Ether, H₃O⁺ | Regenerated |

It is important to note that while this represents a plausible catalytic cycle based on established principles of organic chemistry, specific experimental studies on this compound would be necessary to fully elucidate the precise intermediates and transition states involved.

Applications of 2,11 Dimethyl 2,11 Dodecanediol in Advanced Materials and Polymer Science

Role as a Polymerizable Monomer

As a difunctional molecule, 2,11-Dimethyl-2,11-dodecanediol can react with other difunctional monomers, such as dicarboxylic acids or diisocyanates, to form long polymer chains. The presence of two hydroxyl groups allows it to act as a building block, or monomer, in step-growth polymerization reactions.

This compound can be incorporated into polyester (B1180765) chains through polycondensation reactions with dicarboxylic acids or their ester derivatives. Typically, this is achieved via melt polycondensation, a process where the monomers are heated together in the presence of a catalyst, driving the reaction forward by removing a small molecule byproduct like water or methanol. researchgate.net The long aliphatic chain of the diol becomes an integral part of the polyester backbone.

The incorporation of long-chain diols like 1,12-dodecanediol (B52552) has been shown to produce polyesters with high molecular weights and distinct thermal and mechanical properties. researchgate.net For instance, polyesters synthesized from 1,12-dodecanediol and various aliphatic diacids exhibit properties that make them comparable to different types of polyethylene. researchgate.net The addition of the methyl groups in this compound would be expected to create a more amorphous polymer compared to its linear counterpart, 1,12-dodecanediol, by disrupting the packing of polymer chains and thus lowering the crystallinity and melting point.

| Diacid Monomer | Resulting Polyester | Weight Average Molecular Weight ( g/mol ) | Tensile Strength (MPa) | Elongation at Break (%) |

| Adipic Acid | Poly(1,12-dodecylene adipate) | 66,360 | - | - |

| Octanedioic Acid | Poly(1,12-dodecylene octanedioate) | >60,000 | 20.8 | 255 |

| Sebacic Acid | Poly(1,12-dodecylene sebacate) | >60,000 | 25.3 | 254 |

Data sourced from research on 1,12-dodecanediol-based polyesters. researchgate.net

The hydroxyl groups of this compound are reactive towards isocyanate groups, making the diol a suitable candidate for the synthesis of polyurethanes. In this reaction, the diol would function as a chain extender or part of the soft segment in the polyurethane structure, contributing to the polymer's flexibility.

Furthermore, it can be integrated into more complex polymer architectures like poly(ester-amide)s. This could be achieved by first reacting the diol with a dicarboxylic acid to form a polyester prepolymer with hydroxyl end-groups, which can then be further reacted in a system containing monomers that form amide linkages. While 2,5-furandicarboxylic acid (FDCA) has been noted for its use in synthesizing polyesters and polyamides mdpi.com, the specific use of this compound in these applications requires further targeted research.

In copolymerization, where two or more different monomers are polymerized together, this compound can be used to tailor the properties of the final material. The inclusion of this long, flexible diol alongside a more rigid monomer, such as one derived from terephthalic acid or 2,5-furandicarboxylic acid (FDCA), allows for precise control over the polymer's characteristics. researchgate.netresearchgate.net

The dynamics of this incorporation can be influenced by the synthesis method. In melt polycondensation, the monomers are typically incorporated in a random sequence. researchgate.net However, in specialized techniques like enzymatic polymerization, the catalyst can exhibit a preference for certain monomer structures, potentially influencing the polymerization degree and sequence. nih.gov Studies using Candida antarctica lipase (B570770) B (CALB) for copolymerizing furan (B31954) dicarboxylate isomers with various aliphatic diols have shown that monomer structure plays a key role in reactivity. nih.govacs.org The bulky methyl groups on this compound could influence its reactivity in such enzyme-catalyzed systems.

The most significant contribution of incorporating a long-chain diol like this compound into a polymer is the marked increase in the flexibility of the polymer backbone. researchgate.net The twelve-carbon aliphatic segment acts as a flexible spacer, allowing for greater segmental motion within the polymer chain. This typically results in a low glass transition temperature (Tg) and a high elongation at break, characteristic of ductile or elastomeric materials. researchgate.net

Polyesters based on the similar 1,12-dodecanediol are noted for having very flexible molecular chains. researchgate.net The addition of methyl groups at the 2 and 11 positions in this compound would further inhibit crystallization and enhance flexibility by creating steric hindrance that prevents chains from packing tightly. The tertiary nature of the alcohol groups could also potentially offer sites for specific chemical modifications or cross-linking reactions under certain catalytic conditions, although this is less common than reactions involving primary alcohols.

Design and Engineering of Polymeric Materials

The structural features of this compound make it a valuable component in the rational design of advanced polymeric materials, particularly in the growing field of sustainable polymers.

There is a significant focus on developing polymers from renewable resources to reduce dependence on petrochemicals. researchgate.net Long-chain diols can be derived from natural sources like fatty acids, making them key components for producing bio-based polymers. The use of monomers like 1,10-decanediol (B1670011) and 1,12-dodecanediol in combination with other bio-derived monomers, such as 2,5-furandicarboxylic acid (FDCA), is a well-established strategy for creating partially or fully bio-based polyesters. researchgate.netresearchgate.netbohrium.com

Furthermore, the presence of long aliphatic polyester segments is a known strategy for imparting biodegradability. mdpi.com These flexible, ester-rich regions are susceptible to enzymatic hydrolysis, which breaks down the polymer chain. This principle is used in commercial biodegradable copolyesters like poly(butylene adipate-co-terephthalate) (PBAT). mdpi.com Incorporating this compound into a polymer architecture would introduce such aliphatic segments, potentially enhancing the biodegradability of the resulting material and contributing to the development of more environmentally sustainable plastics. researchgate.net

The Versatility of this compound: A Monomer for Advanced Materials and a Precursor for Complex Synthesis

The chemical compound this compound is a long-chain diol distinguished by the presence of methyl groups at the 2 and 11 positions of its twelve-carbon backbone. This unique molecular architecture offers a range of possibilities for its application in materials science and synthetic chemistry. Its long aliphatic chain, coupled with the steric hindrance and altered reactivity provided by the tertiary alcohol groups, makes it a valuable component in the design of high-performance polymers and a strategic starting point for the synthesis of complex molecules.

The incorporation of this compound as a monomer in polymerization reactions allows for the precise tailoring of polymer properties, leading to materials with enhanced performance characteristics.

High-Performance and Functional Polymer Synthesis

Long-chain diols are fundamental building blocks in the synthesis of various polymers, including polyesters and polyurethanes. The use of this compound in these polymerizations can lead to materials with desirable properties such as flexibility, toughness, and thermal stability. The long dodecane (B42187) chain can contribute to increased toughness and flexibility in the resulting polymer.

In the realm of functional polymers, the hydroxyl groups of this compound serve as reactive sites for the introduction of other chemical moieties. This allows for the synthesis of polymers with specific functionalities, such as antimicrobial properties or for use in controlled drug delivery systems. The synthesis of polyesters and polyurethanes often involves the reaction of diols with diisocyanates or dicarboxylic acids, respectively. The specific structure of this compound can influence the reaction kinetics and the final polymer architecture.

| Polymer Type | Co-monomer | Potential Application |

| Polyester | Dicarboxylic Acid (e.g., Adipic Acid, Terephthalic Acid) | Flexible films, coatings, biodegradable plastics |

| Polyurethane | Diisocyanate (e.g., MDI, HDI) | Elastomers, foams, adhesives |

Tailoring Material Properties through Monomer Structure

The molecular structure of a monomer is a key determinant of the macroscopic properties of the resulting polymer. The inclusion of this compound offers several avenues for tailoring material properties.

The presence of methyl branches on the polymer backbone, as introduced by this diol, can disrupt the regular packing of polymer chains. acs.org This disruption can lead to a decrease in crystallinity and an increase in the glass transition temperature (Tg) of the amorphous regions of the polymer. acs.orgrsc.org A higher Tg is often associated with improved thermal stability and dimensional stability at elevated temperatures. The use of secondary or tertiary diols, such as this compound, has been shown to result in polymers with higher glass transition temperatures compared to those made with linear diols. rsc.org

Furthermore, the long aliphatic chain of the diol can enhance the hydrophobicity of the polymer, which can be advantageous for applications requiring water resistance. The flexibility of the dodecane chain can also impart elastomeric properties to the polymer, making it more resilient and less brittle. The introduction of branched diol segments into a polyester macromolecule has been shown to significantly influence the crystallization properties and flow behavior of the modified polyester. google.com

Key Structural Features and Their Impact on Polymer Properties:

Long Aliphatic Chain (C12): Contributes to flexibility, toughness, and hydrophobicity. Can lead to polyethylene-like properties in polyesters. acs.org

Methyl Branches: Disrupt polymer chain packing, reducing crystallinity and potentially increasing the glass transition temperature. acs.org

Tertiary Hydroxyl Groups: The reactivity of tertiary alcohols can differ from primary or secondary alcohols, potentially influencing polymerization kinetics and the final polymer structure. The steric hindrance around these groups can also affect inter-chain interactions. ualberta.camdpi.com

Intermediate in Complex Organic Synthesis

Beyond its role in polymer science, this compound can serve as a valuable intermediate in the synthesis of a variety of other chemical compounds.

Precursor for Specialty Chemicals

The long hydrophobic chain and the two hydrophilic hydroxyl groups give this compound an amphiphilic character, making it a potential precursor for the synthesis of specialty surfactants. Cationic surfactants, for instance, often feature a hydrophobic alkyl chain and a positively charged head group, and have applications as antibacterial and fungicidal agents. nih.gov The structure of this diol provides a ready-made hydrophobic backbone that can be chemically modified to introduce a charged head group.

The hydroxyl groups can also be functionalized in other ways to produce a range of specialty chemicals. For example, they can be esterified with fatty acids to create biodegradable lubricants or plasticizers.

Synthetic Scaffold for Bioactive Molecules

In the field of medicinal chemistry, the concept of a "synthetic scaffold" is crucial for the development of new drugs. A scaffold is a core molecular structure to which various functional groups can be attached to create a library of related compounds for biological screening. The simplification of complex natural product structures into more easily synthesizable privileged scaffolds is a common strategy. mdpi.com

The this compound molecule, with its defined stereochemistry and reactive hydroxyl groups, has the potential to act as a synthetic scaffold. The long carbon chain provides a framework that can be functionalized at either end. This allows for the systematic variation of substituents to explore structure-activity relationships and optimize the biological activity of the resulting molecules. The synthesis of macrocycles, which are important in drug discovery, often relies on the use of bifunctional building blocks like diols. nih.gov

Stereochemical Investigations and Chiral Synthesis Involving 2,11 Dimethyl 2,11 Dodecanediol

Enantioselective Synthesis of 2,11-Dimethyl-2,11-dodecanediol and its Derivatives

The enantioselective synthesis of chiral diols, such as this compound, is a critical area of research, as these compounds serve as valuable building blocks in the creation of complex molecules with specific biological activities. nih.govacs.org While specific methods for the enantioselective synthesis of this compound are not extensively documented in publicly available literature, general strategies for the asymmetric synthesis of chiral long-chain diols can be applied.

One prominent approach involves the asymmetric reduction of a corresponding diketone. This can be achieved using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst. These methods introduce chirality by selectively forming one enantiomer over the other. Another powerful technique is the asymmetric aldol reaction, which can establish the stereochemistry of hydroxyl groups in a controlled manner. nih.govacs.org For tertiary alcohols like those in this compound, enantioselective nucleophilic addition to a ketone precursor is a common strategy.

Chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, are also widely used. wikipedia.org For instance, a prochiral substrate can be attached to a chiral auxiliary, undergo a diastereoselective reaction to create the desired stereocenters, and then the auxiliary can be cleaved to yield the enantiomerically enriched product. wikipedia.orgsfu.ca

A summary of general strategies applicable to the enantioselective synthesis of chiral diols is presented below:

| Synthesis Strategy | Description | Key Reagents/Catalysts |

| Asymmetric Reduction | Reduction of a prochiral diketone to a chiral diol. | Chiral boranes, chiral metal hydrides, asymmetric hydrogenation catalysts. |

| Asymmetric Aldol Reaction | Formation of carbon-carbon bonds with controlled stereochemistry of the resulting hydroxyl groups. | Chiral catalysts, chiral auxiliaries. |

| Enantioselective Nucleophilic Addition | Addition of a nucleophile to a ketone precursor in the presence of a chiral catalyst or ligand. | Chiral organometallic reagents, chiral Lewis acids. |

| Use of Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct a diastereoselective reaction. | Evans auxiliaries, camphor-based auxiliaries. wikipedia.orgsfu.ca |

Chiral Resolution Techniques for Diols

When an enantioselective synthesis is not feasible or results in a mixture of enantiomers (a racemate), chiral resolution techniques are employed to separate the individual stereoisomers. For diols like this compound, several methods can be utilized.

A classical approach involves the formation of diastereomers by reacting the racemic diol with a chiral resolving agent. The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization or chromatography. After separation, the chiral resolving agent is removed to yield the pure enantiomers.

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. nih.govresearchgate.netmdpi.commdpi.com The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus separation.

Common chiral resolution techniques are summarized in the following table:

| Resolution Technique | Principle | Common Applications |

| Diastereomer Formation | Reaction of the racemate with a chiral resolving agent to form diastereomers, which are then separated. | Separation of racemic alcohols, amines, and carboxylic acids. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. nih.govresearchgate.netmdpi.commdpi.com | Analytical and preparative separation of a wide range of chiral compounds. |

| Enzymatic Resolution | Enzymes selectively catalyze a reaction on one enantiomer, allowing for the separation of the reacted and unreacted enantiomers. | Resolution of alcohols, esters, and amides. |

Impact of Stereoisomerism on Reactivity and Polymer Properties

The stereochemistry of monomers like this compound can have a profound impact on the properties of polymers derived from them. The spatial arrangement of the methyl and hydroxyl groups along the polymer chain, known as tacticity, influences the polymer's crystallinity, melting point, solubility, and mechanical properties. youtube.comlibretexts.orgyoutube.comresearchgate.net

Isotactic polymers , where the stereocenters have the same configuration, tend to be more crystalline and have higher melting points due to their regular structure, which allows for efficient chain packing. libretexts.org

Syndiotactic polymers , with alternating stereocenter configurations, also exhibit crystallinity. youtube.com

Atactic polymers , with a random arrangement of stereocenters, are generally amorphous, less rigid, and have lower melting points. youtube.comlibretexts.org

Application in Asymmetric Synthesis and Chiral Auxiliaries

Chiral diols are valuable compounds in asymmetric synthesis, where they can be used as chiral ligands for metal catalysts or as chiral auxiliaries to control the stereochemical outcome of reactions. nih.govacs.orgnih.gov The C2-symmetry often present in chiral diols can create a well-defined chiral environment around a metal center, enabling high levels of enantioselectivity in catalytic reactions.

While there is no specific information in the reviewed literature on the use of this compound as a chiral auxiliary, its structural features suggest potential applications. The two stereocenters and the long aliphatic chain could provide a unique steric and electronic environment to influence the facial selectivity of reactions when attached to a prochiral substrate. The general mechanism involves the temporary attachment of the diol to a substrate, followed by a diastereoselective reaction, and subsequent removal of the auxiliary to yield an enantiomerically enriched product. wikipedia.orgsfu.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete structural map can be assembled.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each unique proton and carbon atom in the molecule. Due to the molecule's symmetry, the number of unique signals is half the total number of carbon and proton types.

Proton (¹H) NMR: The ¹H NMR spectrum is characterized by distinct signals corresponding to the methyl, methylene, and hydroxyl protons. The long central alkyl chain protons typically appear as a broad multiplet, while the terminal methyl groups yield a sharp singlet due to the absence of adjacent protons.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms. The signals for the quaternary carbons bonded to the hydroxyl groups (C2 and C11) are characteristically shifted downfield. The carbons of the methyl groups and the different methylene groups along the chain can also be resolved.

Note: The following chemical shift values are predicted based on established NMR principles and data from analogous long-chain diols, as specific experimental data for this compound is not publicly available.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Atom Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| C1, C12 (-CH₃) | ~1.21 | Singlet | ~29.3 |

| C2, C11 (-C(OH)-) | - | - | ~71.5 |

| C3, C10 (-CH₂-) | ~1.42 | Multiplet | ~42.1 |

| C4, C9 (-CH₂-) | ~1.28 | Multiplet | ~24.5 |

| C5, C8 (-CH₂-) | ~1.28 | Multiplet | ~29.7 |

| C6, C7 (-CH₂-) | ~1.28 | Multiplet | ~30.1 |

| -OH | ~1.5 (variable) | Singlet (broad) | - |

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds). For this compound, COSY would show correlations between the adjacent methylene groups (e.g., H3 with H4, H4 with H5, etc.), confirming the connectivity of the central alkyl chain. The methyl protons (H1/H12) would not show any COSY cross-peaks as they are isolated.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each methylene proton signal would show a cross-peak to its corresponding ¹³C signal, allowing for the definitive assignment of the methylene carbons in the chain. Likewise, the methyl proton singlet would correlate to the methyl carbon signal.

A cross-peak from the methyl protons (H1/H12) to the quaternary carbon (C2/C11) and the adjacent methylene carbon (C3/C10).

Correlations from the methylene protons at C3/C10 to the quaternary carbon C2/C11, providing definitive proof of the connection between the end groups and the alkyl chain.

Quantitative NMR (qNMR) can be used to determine the purity or concentration of this compound with high precision. By integrating the signal of a specific proton (e.g., the sharp singlet of the 12 methyl protons) and comparing it to the integral of a known amount of a certified internal standard, the absolute quantity of the diol in a sample can be calculated without the need for a specific analyte reference standard.

If this compound is used as a monomer in the synthesis of polymers, such as polyesters or polyurethanes, solid-state NMR (ssNMR) becomes an invaluable tool for characterizing the final polymer structure. Unlike solution-state NMR, ssNMR provides information about the molecule's conformation and packing in the solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can be used to study the mobility of different segments of the polymer chain, identify crystalline and amorphous domains, and understand how the bulky dimethyl-hydroxyl end-groups influence the polymer's bulk properties.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound is dominated by absorptions corresponding to its alcohol and alkane functionalities.

O-H Stretch: A prominent, strong, and broad absorption band is expected in the region of 3600-3200 cm⁻¹, which is characteristic of the hydroxyl (-OH) group stretching vibration, broadened by intermolecular hydrogen bonding.

C-H Stretch: Intense, sharp bands between 3000 and 2850 cm⁻¹ correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups.

C-O Stretch: A strong band in the 1200-1000 cm⁻¹ region is indicative of the C-O stretching vibration of the tertiary alcohol group.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C-H and C-C bond vibrations of the alkyl backbone give rise to strong signals, making it useful for studying the hydrocarbon chain.

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Functional Group |

| O-H Stretching | 3600 - 3200 | Strong, Broad | Alcohol (-OH) |

| C-H Stretching | 2965 - 2850 | Strong, Sharp | Alkane (-CH₃, -CH₂) |

| C-H Bending | 1470 - 1365 | Medium | Alkane (-CH₃, -CH₂) |

| C-O Stretching | 1150 - 1050 | Strong | Tertiary Alcohol (-C-OH) |

Future Research Directions and Translational Opportunities

Development of Next-Generation Bio-based Polymers

The structure of 2,11-Dimethyl-2,11-dodecanediol makes it an ideal monomer for a new generation of bio-based polymers, particularly polyesters and polyurethanes. Research in this area will focus on leveraging its distinct features to create materials with tailored properties.

Polyesters with Tunable Properties: The use of branched, secondary diols has been shown to yield polyesters with higher glass transition temperatures (Tg) compared to their linear, primary diol counterparts. rsc.org The tertiary alcohol groups and the long aliphatic chain of this compound are expected to impart a unique combination of flexibility and rigidity to the polymer backbone. Future work will involve the polycondensation of this diol with various bio-based dicarboxylic acids, such as succinic acid or 2,5-furandicarboxylic acid (FDCA), to produce a novel family of polyesters. rsc.orgazom.com A key research challenge is overcoming the potentially low reactivity of the tertiary hydroxyl groups, which may require the development of innovative polymerization strategies or specialized catalysts to achieve high molecular weight materials. azom.com

High-Performance Polyurethanes: Bio-based polycarbonate diols are already being used to create durable polyurethane coatings, adhesives, and elastomers with excellent hydrolytic and thermal stability. ube.es Similarly, this compound can be used as a chain extender or as a building block for novel polyols in polyurethane synthesis. Its branched structure could enhance properties such as mechanical strength, tear resistance, and abrasion resistance. ube.es A related compound, 1,12-Dodecanediol (B52552), 2,11-dibutyl-2,11-dimethyl-, has been identified for its utility in producing polyesters and polyurethanes, indicating a clear translational path for such long-chain branched diols. ontosight.ai

Table 1: Potential Polymer Properties Influenced by Diol Structure

| Diol Type | Key Structural Feature | Expected Impact on Polymer Properties | Reference |

| Linear Primary Diols | Simple, flexible chain | Lower Tg, potential for crystallinity | rsc.org |

| Branched Secondary Diols | Branching, less reactive groups | Higher Tg, amorphous nature | rsc.orgazom.com |

| Rigid Bicyclic Diols | Stiff, fused-ring structure | High Tg, enhanced thermal stability | acs.org |

| This compound | Long aliphatic chain, tertiary alcohols, branching | Combination of flexibility and rigidity, potential for unique thermal and mechanical properties | N/A |

Engineering Novel Biocatalytic Systems for Diol Production

For this compound to become a viable bio-based chemical, efficient and sustainable production methods are essential. Biocatalysis, using whole microbial cells or isolated enzymes, offers a promising alternative to traditional chemical synthesis.

Whole-Cell Biotransformation: Researchers have successfully engineered Escherichia coli for the production of 1,12-dodecanediol from dodecane (B42187), achieving titers of 3.76 g/L in fed-batch fermentations. nih.gov This was accomplished by expressing an alkane-inducible monooxygenase system. A similar strategy could be adapted for this compound by starting with a branched alkane substrate, 2,11-dimethyldodecane. Future research will focus on identifying or engineering monooxygenases that can perform regioselective hydroxylation at the 2 and 11 positions of this substrate.

Cytochrome P450 Monooxygenases: The cytochrome P450 (CYP) family of enzymes is particularly well-suited for this task. Fungal self-sufficient P450s, for instance, have demonstrated the ability to catalyze the regioselective in-chain hydroxylation of alkanes and fatty alcohols. researchgate.net For example, CYP505E3 from Aspergillus terreus shows high activity on dodecane. researchgate.net Engineering the substrate-binding pocket of such enzymes could tune their regioselectivity to specifically target the desired carbon atoms on a branched-chain alkane, leading to the precise synthesis of this compound. The development of these biocatalytic routes represents a significant step toward the sustainable production of this high-value diol. researchgate.net

Table 2: Biocatalytic Systems for Long-Chain Diol Production

| Biocatalytic System | Enzyme/Organism | Substrate | Product | Key Finding | Reference |

| Whole-Cell Biotransformation | Engineered E. coli | Dodecane | 1,12-Dodecanediol | Production of 3.76 g/L achieved in a fed-batch bioreactor. | nih.gov |

| Isolated Enzyme System | CYP505E3 from A. terreus | Dodecane | Non-vicinal diols | Demonstrates high activity and regioselectivity for in-chain hydroxylation. | researchgate.net |

| Isolated Enzyme System | CYP505D6 from P. chrysosporium | Fatty Alcohols (C9-C15) | ω-1 to ω-7 diols | Broad substrate specificity for hydroxylation. | researchgate.net |

Advanced Materials for Circular Economy Applications

The transition to a circular economy necessitates the development of materials that are bio-based, durable, and designed for recycling or controlled degradation. This compound is a building block that can contribute significantly to this goal.

Recyclable by Design: The properties of polymers derived from this compound can be fine-tuned by its unique structure. acs.org The long aliphatic chain can impart ductility, while the methyl branches can disrupt chain packing, potentially leading to amorphous materials that are easier to reprocess. Research will focus on creating thermoplastic polyesters and polyurethanes that can be mechanically or chemically recycled, reducing reliance on virgin feedstocks and minimizing waste. The development of fully bio-based plastics from monomers like this diol is a key step toward creating sustainable material life cycles. acs.org

Biodegradable Polymers: In applications where recycling is impractical, such as in certain agricultural films or biomedical devices, biodegradable polymers are a valuable alternative. The inclusion of ester linkages in polymers made from this compound provides hydrolytic and/or enzymatic cleavage points. Future studies will explore how the branched structure and hydrophobicity of this diol influence the degradation rates of the resulting polymers, aiming to design materials that break down into non-toxic components in specific environments. mdpi.com The development of such advanced materials is a core component of sustainable production systems within a circular economy framework. interregeurope.eu

Interdisciplinary Research in Sustainable Chemistry and Engineering

Realizing the full potential of this compound requires a concerted, interdisciplinary effort that spans multiple scientific and engineering fields. The pathway from biomass to final product involves a complex chain of processes that must be optimized in concert.

Systems-Level Integration: The development of this platform chemical necessitates collaboration between molecular biologists and bio-process engineers to design and scale up efficient fermentation processes for its production. nih.gov

Green Polymer Chemistry: Polymer chemists and materials scientists must then work together to transform the bio-based diol into high-performance materials, using green chemistry principles to minimize solvent use and energy consumption during polymerization. rsc.orgacs.org

Q & A

Q. Table 1: Key Synthetic Parameters

| Parameter | Details | Reference |

|---|---|---|

| Reagent | Hg(OAc)₂CCF₃ | |

| Reaction Time | 1 hour | |

| Purification Method | Sublimation (90°C, 0.27 mm Hg) | |

| Yield | Not explicitly reported |

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

Q. Table 2: Spectral Signatures

| Technique | Key Features | Reference |

|---|---|---|

| IR | Broad O-H stretch at ~3400 cm⁻¹ | |

| ¹H NMR | δ 1.21 (s, 6H, geminal CH₃) | |

| Elemental | C: 72.17%, H: 13.04% (theoretical) |

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

While direct toxicity data for this compound is limited, analogous diols (e.g., dodecane-1,12-diol) show hazards including skin/eye irritation (H315, H319) and respiratory sensitivity (H335) . Recommended protocols:

- Use PPE (gloves, goggles) and work in a fume hood.

- Avoid contact with strong acids/oxidizers (e.g., HNO₃, KMnO₄) to prevent hazardous reactions .

- Store in cool, dry conditions (<25°C) away from incompatible materials .

Q. Table 3: Hazard Mitigation

| Hazard Type | Precaution | Reference |

|---|---|---|

| Skin Irritation | Rinse with water; remove contaminated clothing | |

| Inhalation Risk | Use respiratory protection in enclosed spaces |

Advanced: How can catalytic applications of this compound be optimized?

Methodological Answer:

Optimization strategies include Design of Experiments (DOE) to test variables like temperature, catalyst loading, and reaction time. For example, in geraniol isomerization (a related process), optimal conditions were 140°C, 12.5 wt% catalyst, and 180 minutes . Apply similar factorial designs to identify maxima in conversion/selectivity.

Q. Table 4: Optimization Parameters

| Variable | Range Tested (Example) | Outcome Metric | Reference |

|---|---|---|---|

| Temperature | 100–160°C | Conversion efficiency | |

| Catalyst Loading | 5–15 wt% | Product selectivity |

Advanced: What strategies resolve contradictions in reported thermodynamic or kinetic data?

Methodological Answer:

Contradictions may arise from differing experimental conditions (e.g., solvent polarity, purity). To resolve:

Replicate studies under standardized conditions.

Perform meta-analysis of published data to identify outliers.

Use computational modeling (e.g., DFT) to validate experimental results .

Q. Table 5: Conflict Resolution Framework

| Step | Action | Reference |

|---|---|---|

| Replication | Control solvent, temperature, purity | |

| Meta-Analysis | Aggregate data from ≥3 independent studies |

Advanced: How to assess ecological impacts of this compound without existing data?

Methodological Answer:

Propose a tiered ecotoxicological assessment:

Biodegradation Tests : OECD 301 series (aqueous/mineralized media).

Acute Toxicity : Daphnia magna (48-hour LC₅₀) and algal growth inhibition.

Bioaccumulation : Log Kow estimation via HPLC retention times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.